molecular formula C17H15NO3 B1204784 Dexindoprofen CAS No. 53086-13-8

Dexindoprofen

Cat. No.: B1204784
CAS No.: 53086-13-8
M. Wt: 281.30 g/mol
InChI Key: RJMIEHBSYVWVIN-NSHDSACASA-N
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Description

Dexindoprofen, also known as dexibuprofen, is a nonsteroidal anti-inflammatory drug (NSAID). It is the active dextrorotatory enantiomer of ibuprofen, which means it is one of the two mirror-image forms of ibuprofen. This compound is used to treat pain and inflammation and is considered to be more pharmacologically active and tolerable than racemic ibuprofen due to the higher concentration of the active S enantiomer .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dexindoprofen can be synthesized from racemic ibuprofen through a process called chiral resolution. This involves separating the two enantiomers of ibuprofen and isolating the active S enantiomer. One common method for chiral resolution is differential crystallization, where the racemic mixture is crystallized under specific conditions to separate the enantiomers .

Industrial Production Methods

In industrial settings, this compound is produced by first synthesizing racemic ibuprofen and then using chiral resolution techniques to isolate the S enantiomer. The process involves several steps, including crystallization, filtration, and purification, to ensure the final product is of high purity and quality .

Chemical Reactions Analysis

Types of Reactions

Dexindoprofen undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of this compound .

Scientific Research Applications

Dexindoprofen has a wide range of scientific research applications, including:

Mechanism of Action

Dexindoprofen exerts its effects by inhibiting the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation and pain. By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby alleviating pain and inflammation .

Comparison with Similar Compounds

Similar Compounds

    Ibuprofen: Racemic mixture containing both R and S enantiomers.

    Ketoprofen: Another NSAID with similar anti-inflammatory and analgesic properties.

    Naproxen: An NSAID with a longer duration of action compared to dexindoprofen.

Uniqueness

This compound is unique in that it is the active enantiomer of ibuprofen, providing more targeted and effective pain relief with potentially fewer side effects. Its chiral purity allows for better pharmacological activity and tolerability compared to racemic ibuprofen .

Properties

CAS No.

53086-13-8

Molecular Formula

C17H15NO3

Molecular Weight

281.30 g/mol

IUPAC Name

(2S)-2-[4-(3-oxo-1H-isoindol-2-yl)phenyl]propanoic acid

InChI

InChI=1S/C17H15NO3/c1-11(17(20)21)12-6-8-14(9-7-12)18-10-13-4-2-3-5-15(13)16(18)19/h2-9,11H,10H2,1H3,(H,20,21)/t11-/m0/s1

InChI Key

RJMIEHBSYVWVIN-NSHDSACASA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O)C(=O)O

SMILES

CC(C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O)C(=O)O

Canonical SMILES

CC(C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O)C(=O)O

53086-13-8

Synonyms

Dexindoprofen
Indoprofen

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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